molecular formula C18H19NO3S2 B2610367 Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate CAS No. 1706093-83-5

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate

Cat. No.: B2610367
CAS No.: 1706093-83-5
M. Wt: 361.47
InChI Key: GEURTIBVGBHIAS-UHFFFAOYSA-N
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Description

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a structurally complex organic compound featuring a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) conjugated to a thiophene moiety via a carbonyl group.

Properties

IUPAC Name

methyl 4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S2/c1-22-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(24-12-10-19)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURTIBVGBHIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene and thiazepane intermediates. One common method involves the condensation of thiophene-2-carboxylic acid with a suitable amine to form the thiophene ring. The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities , which can be categorized as follows:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazepanes, including methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate, may possess significant antimicrobial activity. Research has shown that thiazepane derivatives can inhibit the growth of various bacterial strains by interfering with their metabolic pathways.
  • Anti-inflammatory Effects : The structural features of this compound suggest potential anti-inflammatory properties. Thiazepane derivatives have been reported to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.
  • Analgesic Activity : There is emerging evidence that compounds with thiazepane structures can influence pain pathways. This suggests that this compound may be explored for its analgesic potential in pain management therapies.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Thiazepane Ring : The initial step usually involves the reaction of appropriate thiophene and thiazepane precursors under controlled conditions to form the thiazepane framework.
  • Carbonyl Group Introduction : A carbonyl group is introduced through acylation reactions, which are crucial for enhancing biological activity.
  • Methyl Ester Formation : The final step involves esterification to yield the methyl ester form of the compound, which is often more soluble and bioavailable.

Antimicrobial Activity Study

A study focused on the antimicrobial efficacy of various thiazepane derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established through standard microbiological assays.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

These results indicate the compound's potential as an antimicrobial agent suitable for further development into therapeutic applications.

Anti-inflammatory Mechanism

Research investigating the anti-inflammatory effects of thiazepane derivatives revealed that these compounds could inhibit pro-inflammatory cytokines' production in vitro. This indicates their potential use in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate involves its interaction with specific molecular targets. The thiophene and thiazepane rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally analogous derivatives, particularly those documented in the synthesis and photovoltaic literature. Key comparisons include:

Electronic and Optoelectronic Properties

Property Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate Benzo[c][1,2,5]thiadiazol-4-yl Derivative (16) Phthalocyanine Derivative (18)
HOMO Level Likely higher (thiophene is electron-rich) Lower (thiadiazole is electron-deficient) Very low (phthalocyanine core)
Band Gap Moderate (~2.0–2.5 eV, estimated) Wider (~2.5–3.0 eV) Narrow (~1.5–1.8 eV)
Charge Mobility Moderate (flexible thiazepane may hinder crystallinity) High (rigid thiadiazole promotes π-stacking) Very high (extended conjugation)
Synthetic Yield Not reported; likely moderate 20% 64%

Application-Driven Comparisons

  • Bulk-Heterojunction Solar Cells :

    • The thiazepane derivative’s electron-rich thiophene may pair well with acceptors like PCBM to maximize open-circuit voltage (Voc), but its flexible core could reduce charge mobility compared to rigid thiadiazole or phthalocyanine systems .
    • Compound 18’s phthalocyanine structure enables broad absorption but requires complex synthesis, whereas the thiazepane derivative offers simpler modular functionalization .
  • The thiazepane derivative’s balance of solubility and conformational flexibility may favor homogeneous thin-film deposition .

Research Findings and Implications

  • Device Performance : While direct data are absent, analogous thiophene-thiazepane systems are theorized to achieve Voc values of ~0.7–0.9 V in solar cells, lower than thiadiazole-based systems (~1.1 V) but with tunable band gaps via substituent engineering .

Biological Activity

Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of a benzoate moiety linked to a thiazepane ring substituted with a thiophene group. The presence of both sulfur and nitrogen in the thiazepane ring contributes to the compound's reactivity and biological interactions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors, modulating various biological pathways. This interaction may lead to changes in cellular signaling processes, potentially influencing cell proliferation and apoptosis.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . Studies have shown that derivatives containing thiazepane rings often demonstrate cytotoxic effects against various cancer cell lines. For instance, similar thiazepane derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, suggesting that this compound may also possess such capabilities .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are of great interest for treating hyperpigmentation disorders. Preliminary studies suggest that the compound may inhibit tyrosinase activity effectively, although further research is needed to quantify this effect .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorExhibits cytotoxic effects on cancer cell lines; potential for cancer therapy applications.
Enzyme InhibitionPotential inhibitor of tyrosinase; implications for treating hyperpigmentation disorders.
Interaction with ReceptorsMay modulate receptor activity affecting various signaling pathways.

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazepane ring : This involves cyclization reactions using thiophene derivatives.
  • Substitution reactions : The introduction of functional groups to enhance biological activity.

Table 2: Chemical Properties

PropertyValue
Molecular FormulaC14H15N2O2S
Molecular Weight273.35 g/mol
SolubilitySoluble in organic solvents

Future Directions

Further studies are necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Research should focus on:

  • In vivo studies : To assess the antitumor efficacy and safety profile.
  • Mechanistic studies : To clarify interactions with specific molecular targets.
  • Structure-activity relationship (SAR) investigations: To optimize the compound for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize Methyl 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate, and what intermediates are critical?

  • Methodological Answer : The synthesis involves multi-step transformations, including:

  • Thiophene Functionalization : Reacting thiophene derivatives with acylating agents to form γ-keto esters (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) via AlCl₃-catalyzed acylation .
  • Heterocycle Formation : Condensation of intermediates like β-aroylacrylic acids with aminothiophenol derivatives under HCl/ethanol reflux to form 1,4-thiazepane or benzothiazinone scaffolds. Recrystallization (e.g., from methanol) ensures purity .
  • Esterification : Final coupling of the thiazepane-carbonyl moiety to the methyl benzoate group using carbodiimide-based coupling reagents.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for the thiophene and thiazepane rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformation (e.g., chair vs. boat configurations in heterocycles) .
  • IR Spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Storage : Store in airtight containers in cool (<25°C), ventilated areas away from direct sunlight. Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for reactions involving volatile reagents (e.g., HCl gas) .
  • Emergency Protocols : In case of inhalation or dermal exposure, rinse thoroughly and seek medical attention. Maintain access to emergency contact numbers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) enhance coupling efficiency in Sonogashira or Suzuki reactions for thiophene derivatization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ethanol or methanol aids recrystallization .
  • Temperature Control : Reflux conditions (70–80°C) for cyclization steps minimize side reactions. Low temperatures (−78°C) prevent decomposition of reactive intermediates .

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

  • Methodological Answer :

  • Case Study : In benzothiazinone synthesis, NMR initially suggested a seven-membered ring, but X-ray diffraction revealed a six-membered 1,4-benzothiazin-3-one structure. Crystallography should take precedence for conformational analysis .
  • Complementary Techniques : Use DFT calculations to predict NMR chemical shifts and compare with experimental data. Validate hydrogen bonding networks via Hirshfeld surface analysis .

Q. What role does the thiophene moiety play in modulating electronic properties for potential applications?

  • Methodological Answer :

  • Conjugation Effects : The thiophene’s electron-rich π-system enhances charge transport, making the compound a candidate for organic semiconductors. UV-Vis spectroscopy (e.g., λₐᵦₛ ~350–450 nm) and cyclic voltammetry assess HOMO-LUMO gaps .
  • Derivatization Strategies : Introduce electron-withdrawing groups (e.g., -CF₃, -Br) to the thiophene ring to tune redox potentials for photovoltaic or catalytic applications .

Q. How can researchers troubleshoot low yields in the final esterification step?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify unreacted starting materials or hydrolyzed esters. Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) .
  • Activation Methods : Replace DCC/DMAP with more efficient agents like HATU or T3P for sterically hindered substrates .
  • Purification : Employ gradient column chromatography (hexane:EtOAc) or preparative HPLC to isolate the ester product from acidic byproducts .

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